REACTION_SMILES
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[Br:1][CH:2]([C:3](=[O:4])[N:5]([CH3:6])[CH3:7])[C:8]#[N:9].[C:10](=[O:11])([O-:12])[O-:13].[CH3:23][C:24]#[N:25].[K+:14].[K+:15].[OH2:26].[SH:16][c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1>>[CH:2]([C:3](=[O:4])[N:5]([CH3:6])[CH3:7])([C:8]#[N:9])[S:16][c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C(=O)C(Br)C#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Sc1ccccc1
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Name
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Type
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product
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Smiles
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CN(C)C(=O)C(C#N)Sc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |